molecular formula C₉H₁₁D₆NO₂ B1146647 Gabapentin-d6 CAS No. 1346600-67-6

Gabapentin-d6

Cat. No.: B1146647
CAS No.: 1346600-67-6
M. Wt: 177.27
InChI Key:
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Description

Gabapentin-d6 is a deuterated form of gabapentin, an anticonvulsant medication primarily used to treat partial seizures and neuropathic pain. The deuterated version, this compound, contains six deuterium atoms, which are isotopes of hydrogen. This modification can enhance the compound’s stability and alter its pharmacokinetic properties, making it valuable for various scientific and medical applications .

Mechanism of Action

Target of Action

Gabapentin, also known as Gabapentin-d6, primarily targets the alpha-2-delta protein subunit of voltage-gated calcium channels in the central nervous system . This subunit is crucial in the transmission of pain signals at sensory afferent nerve terminals in the spinal dorsal horn .

Mode of Action

Instead, it interacts physically with the Cavα2δ-1 and Cavα2δ-2 subunit isoforms of voltage-gated calcium channels . Gabapentin’s effect is to blunt the Cavα2δ-1 mediated regulation of forward and reverse trafficking of the N-type calcium channel Cav2.2 subunit .

Biochemical Pathways

Gabapentin affects several biochemical pathways. It inhibits the excitatory influx of calcium by binding to the alpha-2-delta protein subunit of voltage-gated calcium channels . It also reduces the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation . Furthermore, Gabapentin inhibits glutamate release and interferes with the activation of NMDA receptors . It enhances GABA synthesis and increases cell-surface expression of δGABAA receptors, contributing to its antinociceptive, anticonvulsant, and anxiolytic-like effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Gabapentin are crucial for understanding its bioavailability. The majority of drugs, including Gabapentin, pass through membranes via simple diffusion . Only the uncharged form of a drug can pass through a membrane by simple diffusion . More than 80% of all drugs contain one or more ionizable groups .

Result of Action

Gabapentin enhances the expression of GABAA receptors and increases a tonic inhibitory conductance in neurons . This increased expression likely contributes to GABAergic effects as Gabapentin causes ataxia and anxiolysis in wild-type mice . Gabapentin also inhibits the activity of voltage-dependent L-type calcium channels by binding to the α2-δ1 and α2-δ2 subunits .

Action Environment

The action, efficacy, and stability of Gabapentin can be influenced by various environmental factors. For instance, Gabapentin has been explored as a therapeutic option for ocular surface discomfort in conditions such as dry eye, neurotrophic keratitis, corneal ulcers, and neuropathic ocular pain . The environment of the ocular surface can influence the action of Gabapentin.

Future Directions

Future clinical trials should include better phenotypic patient profiling and long-term evaluations of the risks/benefits of gabapentinoids and related drugs . Additionally, genome-wide association studies could be helpful to identify appropriate therapeutic targets and biomarkers for responses to gabapentinoids, reduce adverse drug-associated .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gabapentin-d6 can be synthesized through a multi-step process involving the incorporation of deuterium atoms. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and equipment to handle deuterium gas safely. Quality control measures are implemented to ensure the purity and consistency of the final product. The industrial production process may also involve additional purification steps, such as recrystallization or chromatography, to achieve the desired level of deuteration .

Chemical Reactions Analysis

Types of Reactions: Gabapentin-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Gabapentin-d6’s unique properties make it a valuable compound for scientific research and therapeutic applications, offering insights into the pharmacokinetics and mechanisms of action of gabapentin and related compounds.

Properties

{ "Design of Synthesis Pathway": "Gabapentin-d6 can be synthesized by the reaction of Gabapentin with deuterated hydrochloric acid.", "Starting Materials": [ "Gabapentin", "Deuterated Hydrochloric Acid" ], "Reaction": [ "Gabapentin is dissolved in a mixture of water and deuterated hydrochloric acid.", "The reaction mixture is stirred at room temperature for several hours.", "The solvent is then evaporated under reduced pressure.", "The resulting solid is washed with diethyl ether and dried under vacuum.", "The final product, Gabapentin-d6, is obtained as a white crystalline powder." ] }

CAS No.

1346600-67-6

Molecular Formula

C₉H₁₁D₆NO₂

Molecular Weight

177.27

Synonyms

1-(Aminomethyl)cyclohexaneacetic Acid-d6;  Neurontin-d6;  GOE-3450-d6; 

Origin of Product

United States

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